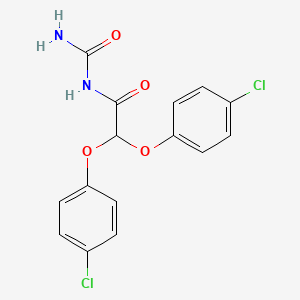
Urefibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UREFIBRATE is a chemical compound known for its role as an antihyperlipidaemic agent. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . This compound is primarily used to manage lipid levels in the body, making it significant in the treatment of conditions like hypercholesterolemia and hypertriglyceridemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UREFIBRATE involves several steps, starting from the basic chemical structure of clofibrate. The process typically includes:
Esterification: The initial step involves the esterification of clofibric acid with an appropriate alcohol under acidic conditions.
Chlorination: The esterified product is then subjected to chlorination to introduce chlorine atoms into the structure.
Amidation: The chlorinated intermediate undergoes amidation with a suitable amine to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: UREFIBRATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
UREFIBRATE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fibrates and their derivatives.
Biology: Investigated for its effects on lipid metabolism and its role in cellular processes.
Medicine: Extensively studied for its therapeutic potential in treating lipid disorders and related cardiovascular diseases.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
Wirkmechanismus
UREFIBRATE exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the regulation of genes involved in lipid metabolism, resulting in:
Increased Lipolysis: Breakdown of triglycerides into free fatty acids.
Enhanced Fatty Acid Oxidation: Increased oxidation of fatty acids in the liver.
Reduction in Triglyceride Levels: Lowering of triglyceride levels in the blood.
Increase in High-Density Lipoprotein (HDL) Levels: Elevation of HDL cholesterol levels
Vergleich Mit ähnlichen Verbindungen
UREFIBRATE is compared with other fibrates like:
- Fenofibrate
- Bezafibrate
- Clofibrate
Uniqueness of this compound:
- Selective Activation : this compound selectively activates PPAR-α, leading to specific lipid-lowering effects.
- Efficacy : It has shown higher efficacy in certain lipid disorders compared to other fibrates.
- Safety Profile : this compound has a favorable safety profile with fewer side effects.
Similar Compounds:
- Fenofibrate : Another PPAR-α agonist used to treat hyperlipidemia.
- Bezafibrate : A broad-spectrum lipid-lowering agent.
- Clofibrate : The parent compound from which this compound is derived.
Eigenschaften
CAS-Nummer |
38647-79-9 |
|---|---|
Molekularformel |
C15H12Cl2N2O4 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-9-1-5-11(6-2-9)22-14(13(20)19-15(18)21)23-12-7-3-10(17)4-8-12/h1-8,14H,(H3,18,19,20,21) |
InChI-Schlüssel |
SARMXBVJUDMWKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
38647-79-9 |
Synonyme |
is(4-chlorophenoxy)acetylurea EGYT-1299 urefibrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




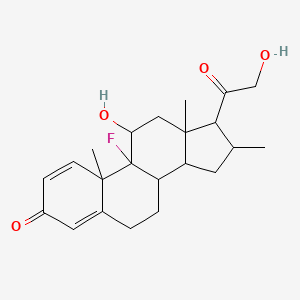
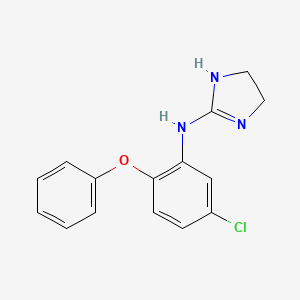

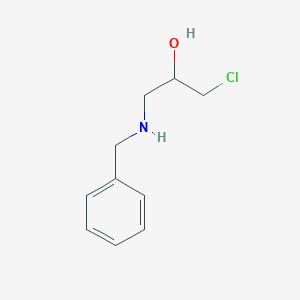
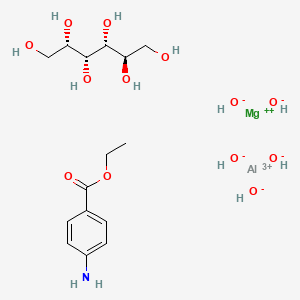
![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)
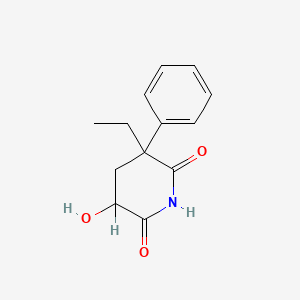
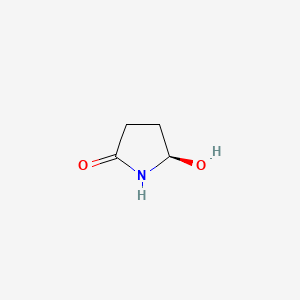
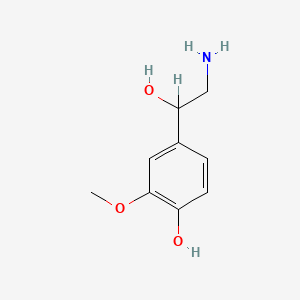
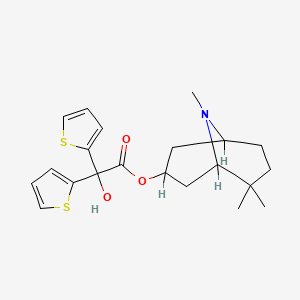
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)
